molecular formula C27H27NO3 B11507932 (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate

(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate

Cat. No.: B11507932
M. Wt: 413.5 g/mol
InChI Key: MJHOCQLFVZWVFV-UHFFFAOYSA-N
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Description

(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate typically involves multi-step organic reactions. One common method includes the acetylation of 2,3,6-triphenylpiperidine followed by esterification with acetic anhydride. The reaction conditions often require the use of catalysts such as sulfuric acid or perchloric acid to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

    2,3,6-triphenylpiperidine: A precursor in the synthesis of (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate.

    1-acetyl-2,3,6-triphenylpiperidine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific acetyl and acetate functional groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate

InChI

InChI=1S/C27H27NO3/c1-19(29)28-24(21-12-6-3-7-13-21)18-25(31-20(2)30)26(22-14-8-4-9-15-22)27(28)23-16-10-5-11-17-23/h3-17,24-27H,18H2,1-2H3

InChI Key

MJHOCQLFVZWVFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C)C4=CC=CC=C4

Origin of Product

United States

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